![molecular formula C25H25FN4O5 B6552559 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040655-65-9](/img/structure/B6552559.png)
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H25FN4O5 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.18089807 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that integrates both oxazole and triazole functionalities. This structural complexity suggests potential biological activities that merit investigation in medicinal chemistry and pharmacology.
Structural Features
The compound's structure can be analyzed through its functional groups:
- Oxazole ring : Known for its role in various biological activities.
- Triazole moiety : Often associated with antimicrobial and anticancer properties.
The molecular formula is C26H28N4O5, with a molecular weight of approximately 476.53 g/mol. The compound's unique combination of functional groups may provide diverse interactions with biological targets.
Case Studies and Research Findings
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. For example, compounds with triazole rings have shown significant efficacy against various bacterial strains and fungi, suggesting that the target compound may exhibit similar properties due to its triazole component .
- Anticancer Potential : Research has indicated that oxazole-containing compounds can inhibit cancer cell proliferation. A study found that oxadiazole derivatives exhibited cytotoxic activity against several cancer cell lines (e.g., HeLa, Caco-2) . The presence of both oxazole and triazole in the target compound could enhance its anticancer activity.
- Mechanistic Insights : Compounds containing these heterocycles often interact with key enzymes or receptors involved in disease pathways. For instance, the inhibition of enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC) has been linked to the therapeutic effects of similar compounds .
Pharmacological Targeting
The biological activity of this compound may also be linked to specific pharmacological targets:
Scientific Research Applications
Structural Features
The compound's structure can be dissected into several functional groups:
- Oxazole Ring : Contributes to the compound's biological activity.
- Triazole Moiety : Known for its role in various pharmacological applications.
- Ethoxy and Methoxy Substituents : May enhance solubility and bioavailability.
Medicinal Chemistry
The compound's unique structure suggests multiple applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Research indicates that compounds with similar structural features may exhibit:
- Antimicrobial Activity : The presence of the triazole ring is often associated with antimicrobial properties.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell growth.
Computational Studies
Computational methods such as molecular docking and predictive modeling (e.g., PASS - Prediction of Activity Spectra for Substances) are employed to forecast the biological activities of this compound based on its structural characteristics. These studies are crucial for:
- Understanding Mechanisms of Action : Insights into how the compound interacts with biological macromolecules.
- Optimizing Pharmacological Profiles : Tailoring compounds for enhanced efficacy and reduced side effects.
Interaction Studies
Research focuses on how this compound interacts with proteins, nucleic acids, and other biological targets. Techniques include:
- Molecular Docking Simulations : To predict binding affinities and orientations.
- In Vitro Assays : To validate computational predictions through experimental data.
Similar Compounds
Several structurally similar compounds have been studied for their biological activities, providing context for the potential applications of the target compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Methoxyphenyl)-5-methyltriazole | Triazole ring | Antimicrobial |
2-Ethoxyphenol derivatives | Ether functionality | Antioxidant |
3-Methylbenzothiazole derivatives | Thiazole ring | Anticancer |
These comparisons highlight the diversity within similar chemical classes while underscoring the unique combination of oxazole and triazole rings present in the target compound, which may contribute to distinct biological activities.
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O5/c1-6-33-21-10-8-17(11-22(21)32-5)24-27-20(16(4)35-24)13-34-25(31)23-15(3)30(29-28-23)18-9-7-14(2)19(26)12-18/h7-12H,6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBCNFWXWHCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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